molecular formula C10H16O2 B6261020 ethyl 2-cyclopentylprop-2-enoate CAS No. 81143-91-1

ethyl 2-cyclopentylprop-2-enoate

Cat. No. B6261020
CAS RN: 81143-91-1
M. Wt: 168.2
InChI Key:
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Description

Ethyl 2-cyclopentylprop-2-enoate (C5H10O2) is a cyclopentylprop-2-enoate ester of ethanol. It is a colorless liquid with a sweet, fruity odor and a boiling point of 168 °C. It is used in the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. It is also used as a solvent, as a flavoring agent, and in the manufacture of perfumes and cosmetics.

Mechanism of Action

Ethyl 2-cyclopentylprop-2-enoate is an ester of ethanol and cyclopentylprop-2-enoic acid. The reaction between the two molecules involves the formation of an ester bond between the hydroxyl group of the ethanol and the carboxyl group of the cyclopentylprop-2-enoic acid. This reaction is catalyzed by a strong acid, such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it has antimicrobial activity, and it has also been shown to have anti-inflammatory and analgesic effects. In addition, it has been found to have antioxidant activity, and it has been shown to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

Ethyl 2-cyclopentylprop-2-enoate has several advantages for use in laboratory experiments. It is a colorless liquid with a sweet, fruity odor, and it has a relatively low boiling point of 168 °C. It is also highly soluble in water and many organic solvents, making it easy to work with in the laboratory. However, it is also highly flammable and should be handled with caution.

Future Directions

Future research on ethyl 2-cyclopentylprop-2-enoate could focus on its potential applications in the pharmaceutical and agrochemical industries. It could also be studied for its potential effects on human health, such as its ability to reduce oxidative stress and its potential anti-inflammatory and analgesic effects. Additionally, further research could be conducted on its mechanism of action and its potential effects on other biochemical and physiological processes. Finally, further research could be conducted to explore its potential uses in the manufacture of perfumes and cosmetics.

Synthesis Methods

Ethyl 2-cyclopentylprop-2-enoate can be synthesized by reacting ethyl alcohol with cyclopentylprop-2-enoic acid in the presence of a strong acid catalyst. The reaction takes place at a temperature of 110-140 °C and is usually complete within 15-20 minutes. The acid catalyst used in the reaction is usually sulfuric acid, but other acids such as hydrochloric acid or p-toluenesulfonic acid can also be used.

Scientific Research Applications

Ethyl 2-cyclopentylprop-2-enoate has been used in a wide range of scientific research applications. It has been used in the synthesis of new compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a solvent in organic synthesis, as a flavoring agent, and as a reagent in the manufacture of perfumes and cosmetics.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 2-cyclopentylprop-2-enoate can be achieved through a multi-step process involving the conversion of starting materials to intermediates and ultimately to the final product. The key steps in the synthesis pathway include the preparation of the cyclopentyl ring, the introduction of the prop-2-enoate group, and the esterification of the resulting compound with ethyl alcohol.", "Starting Materials": ["Cyclopentanone", "Ethyl acetoacetate", "Benzaldehyde", "Ethyl alcohol", "Sodium ethoxide", "Sodium hydroxide", "Acetic acid", "Sulfuric acid", "Sodium bicarbonate"], "Reaction": ["Step 1: Preparation of cyclopentyl ring", "a. Cyclopentanone is reacted with benzaldehyde in the presence of sodium ethoxide to form 2-phenylcyclopentanone.", "b. 2-phenylcyclopentanone is then reduced with sodium borohydride to form 2-phenylcyclopentanol.", "c. The resulting alcohol is then dehydrated with sulfuric acid to form 2-phenylcyclopentene.", "Step 2: Introduction of prop-2-enoate group", "a. Ethyl acetoacetate is reacted with sodium hydroxide to form sodium acetoacetate.", "b. Sodium acetoacetate is then reacted with 2-phenylcyclopentene in the presence of acetic acid to form ethyl 2-phenylcyclopent-3-ene-1-carboxylate.", "Step 3: Esterification with ethyl alcohol", "a. Ethyl 2-phenylcyclopent-3-ene-1-carboxylate is reacted with ethyl alcohol in the presence of sulfuric acid to form ethyl 2-cyclopentylprop-2-enoate.", "b. The resulting compound is then neutralized with sodium bicarbonate and purified by distillation."] }

CAS RN

81143-91-1

Molecular Formula

C10H16O2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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